molecular formula C16H15N3O3S B423324 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE

5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE

Cat. No.: B423324
M. Wt: 329.4g/mol
InChI Key: AMJALWSLNUODKC-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is a complex organic compound with the molecular formula C22H17N3O4S . This compound is known for its unique chemical structure, which includes a benzoate group, a methoxyphenyl group, and an aminocarbothioyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: It is used in biochemical assays and as a probe to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Aminocarbothioyl)carbohydrazonoyl)-5-(benzoyloxy)phenyl benzoate
  • 2-(2-(Anilinocarbothioyl)carbohydrazonoyl)-5-(benzoyloxy)phenyl benzoate
  • 4-(2-(Aminocarbothioyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4g/mol

IUPAC Name

[5-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C16H15N3O3S/c1-21-13-8-7-11(10-18-19-16(17)23)9-14(13)22-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,23)/b18-10+

InChI Key

AMJALWSLNUODKC-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC(=O)C2=CC=CC=C2

SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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